molecular formula C21H24N4O3S B10860246 Vintiamol

Vintiamol

Cat. No.: B10860246
M. Wt: 412.5 g/mol
InChI Key: IYLXFMHBICTCPI-UHFFFAOYSA-N
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Preparation Methods

The preparation of Vintiamol involves several synthetic routes. One of the primary methods includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at controlled temperatures to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of high-pressure reactors and continuous flow systems to increase yield and efficiency.

Chemical Reactions Analysis

Vintiamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in the synthesis of other compounds.

    Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, leading to a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces thiols.

Scientific Research Applications

Vintiamol has several scientific research applications across various fields:

Mechanism of Action

Comparison with Similar Compounds

Vintiamol can be compared with other tubulin inhibitors such as colchicine, vinblastine, and paclitaxel.

    Colchicine: Like this compound, colchicine binds to tubulin and inhibits microtubule polymerization. colchicine is primarily used to treat gout and familial Mediterranean fever.

    Vinblastine: Vinblastine also inhibits tubulin polymerization but is used clinically as a chemotherapeutic agent for various cancers, including Hodgkin’s lymphoma and testicular cancer.

    Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest. Paclitaxel is widely used in the treatment of breast, ovarian, and lung cancers.

Properties

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylprop-1-enyl)sulfanylpent-2-en-2-yl]formamide

InChI

InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24)

InChI Key

IYLXFMHBICTCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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